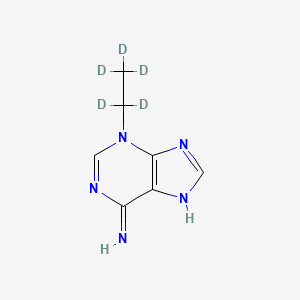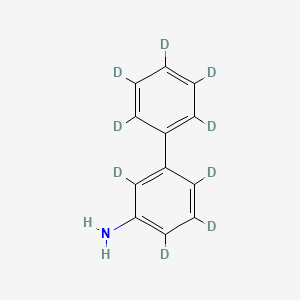
9,10-Dihydro-2,6(7)-dimethylanthracene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,10-Dihydro-2,6(7)-dimethylanthracene is an organic compound belonging to the anthracene family. Anthracenes are polycyclic aromatic hydrocarbons composed of three fused benzene rings. This specific compound is characterized by the presence of two methyl groups at the 2 and 6 (or 7) positions and hydrogen atoms at the 9 and 10 positions, making it a dihydro derivative of dimethylanthracene.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dihydro-2,6(7)-dimethylanthracene typically involves the hydrogenation of 2,6(7)-dimethylanthracene. This process can be carried out using various catalysts such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The reaction conditions are crucial to ensure selective hydrogenation at the 9 and 10 positions without affecting the aromatic ring system.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and efficient catalysts to achieve high yields and purity. The reaction is typically conducted in a solvent such as ethanol or toluene to facilitate the dissolution of reactants and products.
化学反应分析
Types of Reactions
9,10-Dihydro-2,6(7)-dimethylanthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 9,10-dioxo-2,6(7)-dimethylanthracene using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) under UV light or in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 9,10-Dioxo-2,6(7)-dimethylanthracene.
Reduction: Fully saturated derivatives of this compound.
Substitution: Halogenated derivatives such as 2,6(7)-dibromo-9,10-dihydroanthracene.
科学研究应用
9,10-Dihydro-2,6(7)-dimethylanthracene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a model compound for studying hydrogenation reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 9,10-Dihydro-2,6(7)-dimethylanthracene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components. The pathways involved include oxidation-reduction reactions and electrophilic substitution, which can modify the structure and function of biomolecules.
相似化合物的比较
Similar Compounds
Anthracene: The parent compound without methyl or hydrogen substitutions.
2,6-Dimethylanthracene: Lacks hydrogenation at the 9 and 10 positions.
9,10-Dihydroanthracene: Lacks methyl groups at the 2 and 6 (or 7) positions.
Uniqueness
9,10-Dihydro-2,6(7)-dimethylanthracene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of methyl groups at the 2 and 6 (or 7) positions and hydrogenation at the 9 and 10 positions make it a valuable compound for studying structure-activity relationships and for use in various applications.
属性
IUPAC Name |
ethane;6-methyl-4a,9,9a,10-tetrahydroanthracene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16.C2H6/c1-11-6-7-14-9-12-4-2-3-5-13(12)10-15(14)8-11;1-2/h2-8,12-13H,9-10H2,1H3;1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEQKCKIIQTRHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC.CC1=CC2=C(CC3C=CC=CC3C2)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl)-1,6-di-O-acetyl-3-O-[(1R)-1-carboxyethyl]-2-deoxy-alpha-D-glucopyranose](/img/structure/B561742.png)


![[S-Methanethiosulfonylcysteaminyl]ethylenediamine-N,N,N',N'-Tetraacetic Acid](/img/structure/B561746.png)






![methyl (1R,3aS,5aS,5bR,7aR,11aR,11bR,13aR,13bR)-9-acetyloxy-5a-(hydroxymethyl)-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B561755.png)



